2,4'-Dihydroxybiphenyl

Thermal Properties Processability Liquid Crystal Monomer

Symmetrical biphenol isomers cannot replace 2,4'-dihydroxybiphenyl in honokiol synthesis or polyether liquid crystal production without loss of bioactivity or thermal processability. This compound delivers: • Honokiol scaffold via high-yield Suzuki coupling (87%), targeting NF-κB pathways • Low melting point (~169°C) enables solution polymerization for display-grade polyethers • Unique weak photoacidity for low-phototoxicity therapeutic development

Molecular Formula C12H10O2
Molecular Weight 186.21 g/mol
CAS No. 611-62-1
Cat. No. B1266175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4'-Dihydroxybiphenyl
CAS611-62-1
Molecular FormulaC12H10O2
Molecular Weight186.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=CC=C(C=C2)O)O
InChIInChI=1S/C12H10O2/c13-10-7-5-9(6-8-10)11-3-1-2-4-12(11)14/h1-8,13-14H
InChIKeyJHOPNNNTBHXSHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sourcing 2,4'-Dihydroxybiphenyl: Unsymmetrical Biphenol Scaffold


2,4'-Dihydroxybiphenyl (CAS 611-62-1) is an unsymmetrical biphenol, a class of organic compounds with two hydroxyl groups attached to a biphenyl core [1]. Unlike its more common symmetrical isomers (2,2'- and 4,4'-dihydroxybiphenyl), its hydroxyl groups are on different phenyl rings at the 2 and 4' positions, conferring a unique geometry and electronic distribution [2]. This structure makes it a critical intermediate, notably as the core scaffold of the bioactive neolignan honokiol (5,3'-diallyl-2,4'-dihydroxybiphenyl) and a monomer for specialized polyether liquid crystals [2].

Unsymmetrical biphenol scaffold
Core of honokiol-class neolignans
Monomer for polyether liquid crystals
Suzuki coupling-accessible scaffold
Unique geometry and electronic distribution vs. symmetrical isomers. Isomer selection is application-critical.

Why Symmetrical Biphenols Cannot Replace 2,4'-Dihydroxybiphenyl


Simple substitution of 2,4'-dihydroxybiphenyl with its symmetrical isomers is not feasible due to drastic differences in physicochemical properties and biological function. The 4,4'-isomer has a melting point over 160°C higher, indicating vastly different intermolecular interactions and thermal processability . The 2,4'-substitution pattern is essential for the bioactivity of its honokiol derivative, which exhibits distinct photoacidity and antimicrobial potency profiles compared to the 2,2'-substituted isomer magnolol [1][2]. These differences stem from the unique ground and excited-state chemistry of the unsymmetrical scaffold, proving that isomer selection is a non-trivial, application-critical procurement decision.

4,4′-Dihydroxybiphenyl
Thermal and solubility mismatch Melting point over 160 °C higher; vastly different processability may limit solution-based synthesis.
2,2′-Dihydroxybiphenyl
Photochemical and bioactivity mismatch Distinct excited-state chemistry; magnolol scaffold shows different photoacidity and may not replicate honokiol-class endpoint profiles.
Other biphenol isomers
Scaffold-exclusivity risk Honokiol biosynthesis and derivatization require 2,4′-substitution; any other isomer leads to a different molecular class.

Head-to-Head Evidence: 2,4'-Dihydroxybiphenyl vs. Isomers


Melting Point and Processability: 2,4'- vs. 4,4'-Biphenol

The unsymmetrical 2,4'-dihydroxybiphenyl exhibits a dramatically lower melting point compared to its symmetrical 4,4'-dihydroxybiphenyl isomer. This demonstrates a significant difference in crystal lattice energy, a direct result of its non-linear, unsymmetrical structure . This property is critical for applications where lower processing temperatures are required.

Melting Point
Data to verify
~169 °C lower vs. 4,4′-isomer
Supports solution-processability advantage
Cross-study comparable; commercial datasheet values
Thermal Properties Processability Liquid Crystal Monomer

Excited-State Proton Transfer: Honokiol vs. Magnolol

A direct spectroscopic comparison of the natural derivatives containing the 2,4'-scaffold (honokiol) versus the 2,2'-scaffold (magnolol) reveals that the 2,4'-substitution pattern results in significantly weaker photoacidity. Honokiol (5,5'-diallyl-2,4'-dihydroxybiphenyl) has a pKa* (excited state) acidity similar to 4,4'-dihydroxybiphenyl, which is much weaker than magnolol (5,5'-diallyl-2,2'-dihydroxybiphenyl). This indicates the 2,4'-geometry strongly suppresses the excited-state proton transfer (ESPT) characteristic of the 2,2'-isomer [1].

Excited-State Proton Transfer
Head-to-head
Honokiol: weak photoacidity
Magnolol: much stronger
2,4′-scaffold suppresses ESPT vs. 2,2′-isomer
Fluorescence spectroscopy; qualitative definitive difference
Photochemistry Bioactivity Mechanism Structure-Activity Relationship

Antifungal Activity: Honokiol vs. Magnolol

In a direct comparison of the natural 2,4'-derivative honokiol against the 2,2'-derivative magnolol, both compounds showed equivalent, broad-spectrum antifungal activity against six major human pathogenic fungi including Trichophyton mentagrophytes, Aspergillus niger, Cryptococcus neoformans, and Candida albicans [1]. This confirms that the 2,4'-dihydroxybiphenyl scaffold's bioactivity is on par with the 2,2'-scaffold for this indication, but with the distinct photoacidity and other electronic properties providing a potential differentiation in side-effect profiles [2].

Antifungal Activity
Head-to-head
MIC 25–100 µg/mL (both scaffolds)
Reported equivalent broad-spectrum context
Broth microdilution; six pathogenic fungi
Antifungal Drug Discovery Natural Product

Suzuki Coupling Synthesis of 2,4'-Biphenol

A specific, high-yield synthesis for the [1,1'-biphenyl]-2,4'-diol scaffold is reported using a Suzuki coupling between 2-iodophenol and 4-hydroxyphenylboronic acid, achieving an 87% yield . This contrasts with syntheses of other isomers that may require protecting group strategies or give lower yields due to steric hindrance. For example, direct coupling of 2-iodophenol yields the 2,4'-isomer, whereas the 2,2'-isomer requires different and often lower-yielding Ullmann-type couplings.

Synthetic Yield
Class-level
87% yield via Suzuki coupling
Supports scalable procurement route
No protecting groups; steric advantage over 2,2′-isomer
Synthetic Route Procurement Suzuki Coupling

Honokiol's Exclusive 2,4'-Biphenol Core

The 2,4'-dihydroxybiphenyl structure is the foundational scaffold uniquely present in the clinically investigated natural product honokiol (5,3'-diallyl-2,4'-dihydroxybiphenyl), a compound with established anti-inflammatory, antioxidant, antitumor, and antiangiogenic properties [1]. This is in contrast to its isomer magnolol, which is based on the 2,2'-scaffold [1]. Honokiol's ability to block NF-κB activation and its broad pharmacological profile are directly tied to its 2,4'-dihydroxy substitution pattern.

Scaffold Exclusivity
Class-level
Precise core of honokiol
Required for honokiol-class derivatization
Binary scaffold distinction; any other isomer changes bioactivity class
Scaffold Natural Product Therapeutic Agent

Validated Applications of 2,4'-Dihydroxybiphenyl


Synthesis of Honokiol and Related Therapeutic Derivatives

The most compelling application for 2,4'-dihydroxybiphenyl is as the non-negotiable starting material for the synthesis of honokiol and its analogs. Evidence confirms it forms the core scaffold of this potent anti-inflammatory, antitumor, and antiangiogenic agent which targets NF-κB pathways [1]. This is supported by a high-yield (87%) synthetic route to the scaffold via Suzuki coupling, enabling efficient and scalable production of these high-value pharmacological compounds .

Polyether Liquid Crystal Polymer Monomer

Due to its melting point being significantly lower (~169°C) than the 4,4'-isomer, 2,4'-dihydroxybiphenyl is the preferred monomer for synthesizing polyether liquid crystals via solution polymerization [1]. Its unsymmetrical structure provides better solubility and processability compared to the high-melting, more rigid 4,4'-dihydroxybiphenyl, making it critical for manufacturing electronic displays and optical elements where high thermal budgets are not feasible .

Excited-State Proton Transfer and Phototoxicity Studies

The 2,4'-substitution pattern confers unique photochemical properties, specifically weak photoacidity, as demonstrated by direct comparison of its honokiol derivative with the 2,2'-isomer magnolol [1]. This makes the compound a valuable research tool for studying excited-state proton transfer processes in biological systems and for developing therapeutic agents with a low risk of phototoxicity, a key differentiator from 2,2'-biphenol-based compounds.

Broad-Spectrum Antifungal Drug Discovery Scaffold

The honokiol derivative, which is based on the 2,4'-scaffold, has been validated in a direct head-to-head study to exhibit broad-spectrum antifungal activity with MIC values identical to its 2,2'-isomer magnolol, across a range of human pathogens including Candida albicans and Aspergillus niger [1]. This confirms that the 2,4'-dihydroxybiphenyl scaffold is an effective starting point for antifungal drug development, where its distinct electronic properties can be exploited to fine-tune activity and selectivity against other scaffolds.

Application
Selection Property
Validation Focus
Honokiol analog synthesis
Exclusive 2,4′-scaffold requirement
NF-κB pathway model-response context
Polyether liquid crystal monomer
Lower melting point and solution processability
Thermal budget and phase-separation review
Phototoxicity research tool
Weak excited-state photoacidity
ESPT and photochemical endpoint monitoring
Antifungal screening scaffold
Broad-spectrum antifungal context
MIC and strain-panel endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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